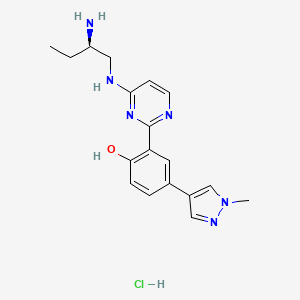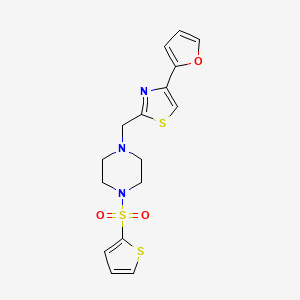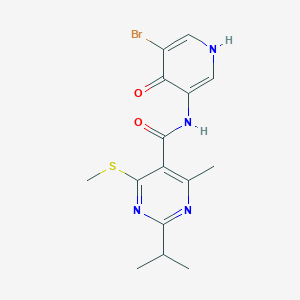![molecular formula C10H14N4O2 B2532804 Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone CAS No. 2415573-03-2](/img/structure/B2532804.png)
Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone, also known as OTAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Wirkmechanismus
Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone exerts its antimicrobial and antitumor effects by inhibiting the activity of enzymes involved in key biological processes. Specifically, it inhibits the activity of DNA gyrase and topoisomerase IV in bacteria, leading to DNA damage and cell death. In cancer cells, this compound inhibits the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and does not exhibit significant side effects in animal models. It has been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system infections and tumors.
Vorteile Und Einschränkungen Für Laborexperimente
Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for use in research. It also has a low toxicity profile, making it safe for use in animal models. However, one limitation of this compound is that it has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several potential directions for future research on Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone. One area of interest is the development of this compound-based therapies for the treatment of bacterial infections, particularly those that are resistant to conventional antibiotics. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Additionally, further studies are needed to establish the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone involves the reaction of 1-(2-hydroxyethyl)azetidin-2-one with sodium azide, followed by the reaction of the resulting compound with propargyl bromide in the presence of copper (I) iodide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone has been studied extensively for its potential applications in various areas of scientific research. It has been found to have antimicrobial properties and has been tested against various bacterial strains, including those that are resistant to conventional antibiotics. This compound has also been investigated for its antitumor properties and has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-11-3-4-12-14/h3-4,8-9H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQLKPZKNKMYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)
![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)
![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)



![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)
![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)